Covalent Enzyme Inactivation: A Mechanism Distinct from Competitive Inhibition
Unlike the parent drug indomethacin, which is a reversible competitive inhibitor, Indomethacin-NHS acts as an irreversible, covalent acylating agent for Prostaglandin H (PGH) synthase. When incubated with the apoenzyme, Indomethacin-NHS inactivated both cyclooxygenase and peroxidase activities [1]. In contrast, treatment with the same concentration of indomethacin did not result in irreversible inactivation, as evidenced by the failure of hydroxylamine to regenerate the cyclooxygenase activity of the indomethacin-treated enzyme, whereas 50% of activity was restored for the NHS-treated enzyme [1].
| Evidence Dimension | Irreversible Inactivation of PGH Synthase |
|---|---|
| Target Compound Data | Covalent inactivation at a 1:1 stoichiometry; ~50% of cyclooxygenase activity is regenerated by hydroxylamine treatment |
| Comparator Or Baseline | Indomethacin: No irreversible inactivation; 0% of cyclooxygenase activity regenerated by hydroxylamine treatment |
| Quantified Difference | At least a 50% difference in recoverable enzyme activity, indicating a covalent vs. non-covalent mechanism. |
| Conditions | In vitro assay using purified apo-form of prostaglandin endoperoxide synthase (PGH synthase) and treatment with hydroxylamine. |
Why This Matters
This unique covalent mechanism is essential for applications requiring permanent enzyme labeling or knockout, which cannot be achieved with traditional reversible inhibitors.
- [1] Wells, I.; Marnett, L.J. Inactivation of prostaglandin endoperoxide synthase by acylating derivatives of indomethacin. Biochemistry 1993, 32(10), 2710-2716. View Source
